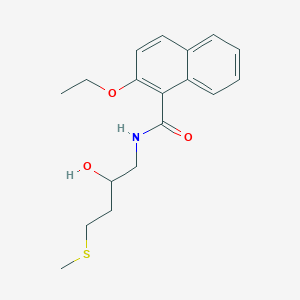

![molecular formula C8H8N2S B2591388 2-[(4-Aminophenyl)sulfanyl]acetonitrile CAS No. 83591-70-2](/img/structure/B2591388.png)

2-[(4-Aminophenyl)sulfanyl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

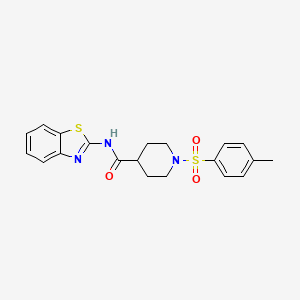

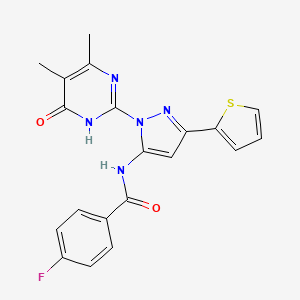

“2-[(4-Aminophenyl)sulfanyl]acetonitrile” is a chemical compound with the molecular formula C8H8N2S and a molecular weight of 164.23 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for “2-[(4-Aminophenyl)sulfanyl]acetonitrile” is 1S/C8H8N2S/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,6,10H2 . The SMILES structure is C1=CC(=CC=C1N)SCC#N .Physical And Chemical Properties Analysis

“2-[(4-Aminophenyl)sulfanyl]acetonitrile” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Electrochemical Properties and Polymer Science : The electrochemical behavior and properties of polyaniline, influenced by similar compounds like 4-aminobenzenesulfonic acid in acetonitrile, have been explored. These studies are significant in the field of conducting polymers and electrochemistry (Şahin, Pekmez, & Yildiz, 2002).

Electrochemical Oxidation Studies : Research has been conducted on the electrochemical oxidation of compounds like 4-aminophenol, which shares structural similarities with 2-[(4-Aminophenyl)sulfanyl]acetonitrile. These studies are crucial in understanding the electrochemical processes and potential applications in various fields (Schwarz et al., 2003).

Anodic Oxidation : The anodic oxidation of related compounds like 2-(4-nitrophenylthio)ethyl esters in acetonitrile has been investigated. This research contributes to the field of organic electrochemistry and synthesis (Delerue-Matos et al., 1989).

Synthesis of Complex Compounds : Studies on novel synthetic routes, such as the synthesis of pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings, utilize compounds structurally similar to 2-[(4-Aminophenyl)sulfanyl]acetonitrile. These syntheses are pivotal in medicinal chemistry and drug development (Kimbaris et al., 2004).

Spectroscopic Analysis : Spectroscopic studies of monocations of similar compounds like 2-(2'-aminophenyl)benzimidazole in various solvents have been conducted. This research is vital for understanding the photophysical properties of these compounds (Santra & Dogra, 1999).

Synthesis of Sulfonium Derivatives : Research on the synthesis of sulfonium derivatives of the closo-decaborate anion, which involves reactions in acetonitrile, contributes to the field of inorganic and materials chemistry (Kubasov et al., 2020).

Chemiluminescence Studies : The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence have been explored. These studies are crucial in the development of new chemiluminescent materials and applications (Watanabe et al., 2010).

Synthetic Chemistry and Drug Design : The synthesis of novel 4-acyl-2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, which has applications in pharmaceutical and medicinal chemistry, represents an area of research involving related compounds (Grigor’ev et al., 2015).

Base-Catalyzed Reactions : Studies on base-catalyzed autoxidation of α-aminonitriles to amides and 2-amino-2-sulfenylacetonitrile to carbamates contribute to the field of organic synthesis and catalysis (Chuang, Yang, & Chang, 1990).

Green Chemistry Approaches : Research on sodium L-ascorbate-catalyzed green synthesis of sulfonyl substituted 2-amino-4H-pyran derivatives demonstrates the application of environmentally friendly methods in organic synthesis (Nizhamu et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-aminophenyl)sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCVIADFFKMFEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

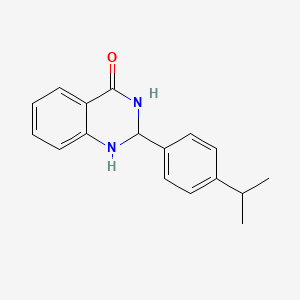

![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate](/img/structure/B2591308.png)

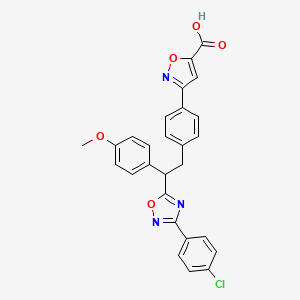

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone dihydrochloride](/img/structure/B2591310.png)

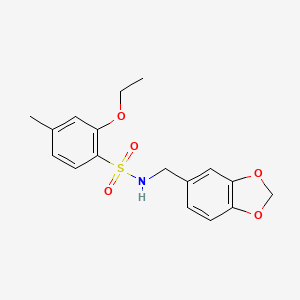

![N-(2-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2591326.png)

![Tert-butyl N-[[(2S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-2-yl]methyl]carbamate](/img/structure/B2591327.png)